2-(3-(4-Methoxyphenyl)propyl)furan
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Overview
Description
2-(3-(4-Methoxyphenyl)propyl)furan is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-Methoxyphenyl)propyl)furan can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boron reagents to facilitate the coupling of the furan ring with the 3-(4-methoxyphenyl)propyl group.
Another method involves the multi-component condensation of starting materials such as 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, pyruvic acid, and different aromatic amines . This approach allows for the selective synthesis of diverse furan derivatives under reflux conditions in acetic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The Suzuki–Miyaura coupling reaction, due to its mild and functional group-tolerant conditions, is particularly suitable for industrial-scale synthesis . Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for maximizing yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3-(4-Methoxyphenyl)propyl)furan undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: Reduction of the furan ring can lead to the formation of tetrahydrofuran derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic aromatic substitution reactions.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted furan derivatives depending on the substituent introduced.
Scientific Research Applications
2-(3-(4-Methoxyphenyl)propyl)furan has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-(4-Methoxyphenyl)propyl)furan involves its interaction with specific molecular targets and pathways. The compound’s furan ring and methoxyphenyl group allow it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways . Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2-Furoic Acid: A simple furan derivative with a carboxylic acid group.
2,5-Dimethylfuran: A furan derivative with two methyl groups at positions 2 and 5.
Benzofuran: A fused ring compound containing a benzene ring fused to a furan ring.
Uniqueness
2-(3-(4-Methoxyphenyl)propyl)furan is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenyl group enhances its potential for biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
113386-13-3 |
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Molecular Formula |
C14H16O2 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
2-[3-(4-methoxyphenyl)propyl]furan |
InChI |
InChI=1S/C14H16O2/c1-15-13-9-7-12(8-10-13)4-2-5-14-6-3-11-16-14/h3,6-11H,2,4-5H2,1H3 |
InChI Key |
QJGZULGKWQYPJX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCCC2=CC=CO2 |
Origin of Product |
United States |
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